2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
The compound 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide features a tetrazole core substituted with a 4-methylphenyl group at the 1-position and a sulfanyl (-S-) linker connecting to an acetamide moiety. The acetamide nitrogen is further substituted with phenyl and isopropyl groups. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to tetrazole-containing ligands .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14(2)23(16-7-5-4-6-8-16)18(25)13-26-19-20-21-22-24(19)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHDKXVMNWVBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N(C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the reaction of the sulfanyl-tetrazole intermediate with an acylating agent, such as acetic anhydride, in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its ability to form stable complexes.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrazole Ring
Ethoxy vs. Methyl Substitution
- 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide ():
- Key Difference : The 4-methylphenyl group in the target compound is replaced with a 4-ethoxyphenyl group.
- Impact :
- Electronic Effects : The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing resonance stabilization of the tetrazole ring compared to the methyl group (-CH₃), which is weakly electron-donating.
- Spectral Data: Similar IR peaks for C=O (1670–1680 cm⁻¹) and NH (3260–3300 cm⁻¹) indicate conserved acetamide and tetrazole functionalities.
Triazole vs. Tetrazole Core
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ():
- Key Difference : The tetrazole ring is replaced with a triazole, and a naphthyloxy group is introduced via a methylene linker.
- Impact :
- Synthetic Route : Triazoles are synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), whereas tetrazoles often require nitrile cyclization with azides.
- Bioactivity: Triazoles exhibit distinct binding profiles; for example, nitro-substituted derivatives (e.g., 6b, 6c) show enhanced dipole interactions due to nitro groups (-NO₂) . Spectral Comparison:
- ¹H NMR : Triazole protons resonate at δ 8.36–8.40 ppm, while tetrazole protons (absent in the target compound due to substitution) typically appear at δ 8.5–9.5 ppm .
Modifications in the Acetamide Moiety
Hydroxyacetamide Derivatives ():
- 2-[(3-Substituted phenyl)-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide :
- Key Difference : The N-phenyl-N-isopropyl groups are replaced with a hydroxyl (-OH) group.
- Impact :
- Solubility vs.
- Biological Activity : Hydroxy derivatives (e.g., FP1-12) show anti-exudative activity comparable to diclofenac sodium (8 mg/kg) in preclinical models .
Thiazole and Benzoimidazole Hybrids ():
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide (9d): Key Difference: Incorporation of benzimidazole and thiazole rings instead of tetrazole. Impact:
- Binding Interactions : Thiazole’s sulfur atom and benzimidazole’s planar structure enhance π-π stacking and hydrogen bonding in enzyme active sites.
- Synthetic Complexity : Requires multi-step reactions with zeolite catalysts, contrasting with the target compound’s simpler synthesis .
Physicochemical and Crystallographic Comparisons
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Key Feature: A nitro (-NO₂) and chloro (-Cl) substituted acetamide. Crystallography: The nitro group is twisted out of the benzene ring plane (torsion angles -16.7° and 160.9°), suggesting conformational flexibility. In contrast, the target compound’s tetrazole-phenyl linkage may enforce rigidity .
Data Tables
Table 1: Structural and Spectral Comparison of Selected Analogs
Biological Activity
The compound 2-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a synthetic molecule that incorporates a tetrazole moiety known for its diverse biological activities. This article will delve into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a tetrazole ring, which is often associated with various pharmacological properties. The presence of sulfur in the form of a thioether or thiol group can enhance the reactivity and biological interactions of the compound.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For example, derivatives of tetrazoles have been shown to possess activity against various bacterial strains and fungi. The biological activity can be attributed to the ability of these compounds to interfere with microbial metabolism or cell wall synthesis.
Anticancer Properties
Studies have demonstrated that tetrazole-containing compounds can exhibit anticancer activity. For instance, mercapto-substituted tetrazoles have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies showed that certain derivatives could inhibit the growth of colon carcinoma cells with IC50 values ranging from 6.2 µM to 43.4 µM depending on structural modifications.
| Cell Line | IC50 Value (µM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Compound X |
| T47D | 27.3 | Compound Y |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways. For example, some related compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurological disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications in its structure:
- Substituent Variations : Changing the substituents on the phenyl or tetrazole rings can enhance or reduce biological activity.
- Functional Group Positioning : The position of functional groups on the aromatic rings plays a critical role in receptor binding and activity modulation.
For instance, the introduction of an electron-donating group (like -OCH₃) at specific positions has been shown to increase potency against certain targets.
Case Studies
Several studies have focused on similar compounds to elucidate their biological profiles:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and screened for antiviral activity against influenza viruses. Only a few exhibited significant selectivity indices above 10, indicating potential as antiviral agents .
- Cytotoxicity Evaluation : A recent evaluation of mercapto-substituted tetrazoles revealed promising results against breast cancer cell lines with varying degrees of cytotoxicity based on structural modifications .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The compound can be synthesized via condensation reactions involving tetrazole precursors and sulfanyl-acetamide intermediates. A reflux system (150°C) with pyridine as a solvent and zeolite Y-H as a catalyst has been effective in similar acetamide-tetrazole syntheses . To optimize conditions, employ statistical Design of Experiments (DoE) methodologies, such as factorial design, to systematically vary parameters (temperature, catalyst loading, reaction time) and identify critical factors affecting yield and purity .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) to confirm sulfanyl-tetrazole connectivity and substituent orientation.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystals are obtainable) for unambiguous structural determination, as demonstrated in analogous tetrazole-acetamide systems .
- HPLC-PDA for purity assessment, especially to detect byproducts from incomplete cyclization or sulfanyl-group oxidation .
Q. How can researchers initially assess the compound’s bioactivity profile?
Begin with in vitro assays targeting pathways relevant to tetrazole derivatives (e.g., cyclooxygenase inhibition for anti-inflammatory activity or kinase inhibition for anticancer potential). Use dose-response studies to establish IC₅₀ values. For in vivo evaluation, rodent models of inflammation (e.g., carrageenan-induced edema) are suitable for preliminary anti-exudative activity screening, as applied to structurally related sulfanyl-acetamides .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways and byproduct formation during synthesis?
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with cheminformatics tools to model reaction mechanisms. For example, the ICReDD framework combines reaction path searches and experimental data mining to predict intermediates and optimize conditions, reducing trial-and-error experimentation . Validate predictions with LC-MS to detect low-abundance byproducts, such as uncyclized tetrazole precursors or sulfoxide derivatives .
Q. What strategies resolve contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or subtle structural differences. To address this:
- Cross-validate assays : Repeat studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Conduct structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., 4-methylphenyl vs. fluorophenyl groups) to isolate bioactivity drivers .
- Apply meta-analysis : Pool data from multiple studies using statistical models to identify trends obscured by experimental noise .
Q. How can advanced NMR techniques resolve dynamic structural features in solution?
- NOESY/ROESY : Detect through-space nuclear Overhauser effects to confirm spatial proximity of the tetrazole ring and isopropyl group.
- Variable-temperature NMR : Probe conformational flexibility by observing signal coalescence at elevated temperatures.
- Dynamic NMR simulations : Model rotational barriers around the sulfanyl-acetamide bond using line-shape analysis .
Q. What methodologies improve yield in the tetrazole ring formation step?
Tetrazole cyclization often suffers from low yields due to competing pathways. Mitigate this by:
- Microwave-assisted synthesis : Enhances reaction kinetics and reduces side reactions.
- High-pressure conditions : Favors cyclization over linear byproducts.
- Catalyst screening : Test alternative catalysts (e.g., Cu(I) salts) to improve regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
